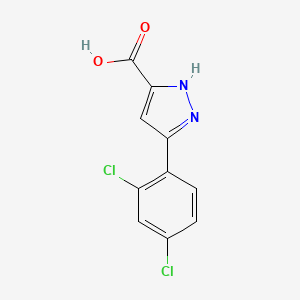

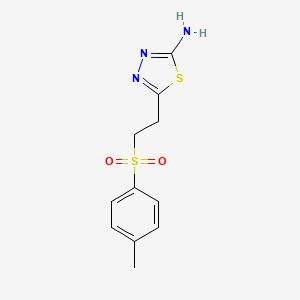

5-(2,4-二氯苯基)-1H-吡唑-3-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid is a derivative of the 1H-pyrazole-3-carboxylic acid family, which is known for its diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science. Although the specific compound is not directly studied in the provided papers, the general class of compounds, including pyrazole derivatives, has been extensively researched, as evidenced by the synthesis and characterization of similar compounds.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with diketones or similar carbonyl-containing compounds. For instance, the synthesis of a novel pyrazole derivative was achieved by a condensation/cyclisation reaction of a chalcone derivative with a hydrazine hydrochloride . Similarly, the synthesis of 1H-pyrazole-3-carboxylic acid derivatives has been reported through the reaction of acid chlorides with various nucleophiles, such as hydroxylamines, carbazates, and aminopyridines, yielding a range of substituted pyrazole carboxamides and carboxylates .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as FT-IR, NMR (1H and 13C), and MS, along with single-crystal X-ray diffraction studies . These techniques provide detailed information about the molecular geometry, conformation, and crystal packing of the compounds. For example, the crystal structure of a related pyrazole derivative was determined to crystallize in the triclinic space group with specific cell parameters .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various functionalization reactions, leading to a wide array of products with different substituents. The reactivity of the pyrazole ring allows for the introduction of various functional groups, which can significantly alter the chemical and physical properties of the compound . The reaction mechanisms can be complex and are sometimes examined theoretically to gain insight into the reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and substituents. These properties include solubility, melting points, and stability, which are important for their practical applications. Theoretical calculations, such as DFT, are often used to predict properties like HOMO-LUMO energy gaps, molecular electrostatic potential maps, and thermodynamic properties . Additionally, the nonlinear optical properties of these compounds can be assessed based on their polarizability and hyperpolarizability values .

科学研究应用

晶体结构分析晶体结构分析一直是识别 3-[5-(4-氯苯基)-1-(4-甲氧基苯基)-1H-吡唑-3-基]丙酸及其相应的甲酯的区域异构体的关键工具。X 射线分析提供了明确结构确定的唯一手段,突出了晶体学在复杂有机化合物结构分析中的重要性 (Kumarasinghe 等,2009)。

生物活性与分子建模

抗炎类似物的合成合成并表征了一系列化合物,显示出对磷脂酶 A2 的显着抑制作用。这表明在开发非甾体抗炎药中具有潜在的应用。通过蛋白质结构建模和对接研究阐明了这些化合物与酶的钙结合口袋的结合,强调了计算方法在药物开发中的作用 (Lokeshwari 等,2017)。

EGFR 结合的分子对接研究对一系列合成的 5-氯-1-(1H-吲哚-2-基)-3-甲基-4,5-二氢-1H-吡唑-4-甲酸进行了分子对接研究。这些研究旨在预测与靶蛋白 EGFR 的结合相互作用,突出了合成和计算建模在发现潜在治疗剂中的整合 (Reddy 等,2022)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-5-1-2-6(7(12)3-5)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZPMEQHESUUAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359144 |

Source

|

| Record name | 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78874-27-8 |

Source

|

| Record name | 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1299110.png)

![2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B1299116.png)

![2,5-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1299145.png)

![2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1299152.png)